[(1R)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylpropanoate
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Overview
Description
[(1R)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylpropanoate is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene core with hydroxyl and ketone functional groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylpropanoate typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of hydroxyl and ketone groups. The final step involves esterification with 2-methylpropanoic acid. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form additional ketone or carboxyl groups.
Reduction: The ketone groups can be reduced to hydroxyl groups.
Substitution: The hydroxyl groups can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation: Formation of carboxylic acids or additional ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [(1R)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylpropanoate is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its reactive functional groups.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [(1R)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and ketone groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[(1R)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylpropanoate: shares similarities with other naphthalene derivatives, such as naphthoquinones and naphthols.
Naphthoquinones: Known for their redox properties and applications in medicine and industry.
Naphthols: Used in the synthesis of dyes and pigments.
Uniqueness
The unique combination of hydroxyl, ketone, and ester functional groups in this compound provides a versatile platform for chemical modifications and applications, distinguishing it from other naphthalene derivatives.
Properties
Molecular Formula |
C20H22O6 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
[(1R)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylpropanoate |
InChI |
InChI=1S/C20H22O6/c1-10(2)5-8-16(26-20(25)11(3)4)12-9-15(23)17-13(21)6-7-14(22)18(17)19(12)24/h5-7,9,11,16,23-24H,8H2,1-4H3/t16-/m1/s1 |
InChI Key |
XZUJWNAQLBHDIX-MRXNPFEDSA-N |
Isomeric SMILES |
CC(C)C(=O)O[C@H](CC=C(C)C)C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O |
Canonical SMILES |
CC(C)C(=O)OC(CC=C(C)C)C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O |
Origin of Product |
United States |
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